

Technical Support Center: Handling Hygroscopic Iridium(III) Chloride Precursors

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Compound of Interest

Compound Name: *Pentaamminechloroiridium(III) chloride*

CAS No.: *15742-38-8*

Cat. No.: *B098875*

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Executive Summary: The "Hydrate Trap"

Iridium(III) chloride hydrate (

) is the primary gateway to iridium chemistry, yet it is notoriously inconsistent. Unlike defined stoichiometric hydrates (e.g.,

), commercial iridium chloride is a non-stoichiometric "hydrous" oxide-chloride complex that often contains residual HCl (

).

Critical Warning: Do NOT attempt to dry this precursor to a constant weight using high heat (>200°C). Dehydration induces a phase change to

- or

-

(anhydrous), which are chemically inert and insoluble in aqua regia. Once formed, this phase is effectively "dead" for most synthetic applications.

This guide provides the protocols to handle the material's hygroscopic nature by characterization and adjustment rather than physical drying.

Part 1: Storage & Handling Protocols

Q: I just received a fresh bottle of

. How should I store it to maintain reactivity? A: The hygroscopic nature of the hydrate causes it to absorb atmospheric moisture, turning a free-flowing powder into a sticky tar. This alters the iridium percentage (%Ir) by weight, leading to stoichiometry errors in future reactions.

- **Primary Storage:** Store the bulk bottle in a glovebox under nitrogen or argon.
- **Secondary Storage:** If a glovebox is unavailable, store in a desiccator with active or indicating Drierite. Wrap the cap threads with Parafilm® or electrical tape immediately after use.
- **Cold Storage Warning:** While some suppliers recommend 4°C, removing a cold bottle into humid lab air causes immediate condensation inside the container. Always allow the container to equilibrate to room temperature before opening.

Q: The powder has turned into a sticky, black gum. Is it degraded? A: Likely not degraded, but solvated. The material has absorbed enough water to form a concentrated syrup. It is chemically active but impossible to weigh accurately.

- **Recovery:** Do not heat. Dissolve the entire sticky mass in a known volume of concentrated HCl or water to create a stock solution. Assay the solution for [Ir] concentration (see Part 2) and use volumetrically.

Part 2: Stoichiometry & Characterization (The Core Protocol)

Q: The bottle is labeled "IrCl₃ · xH₂O". How do I calculate the molecular weight for my reaction? A: You cannot use the theoretical MW of the trihydrate (352.6 g/mol) because

varies (usually

, but can range 2.5–4.5). You must rely on the %Ir assay provided on the Certificate of Analysis (CoA) or determine it yourself.

The "Effective Molecular Weight" Formula: To ensure 1.0 equivalent of Iridium, calculate the mass required using the actual Iridium content:

Example:

- Target: 1.0 mmol Ir
- CoA Assay: 54.2% Ir (0.542)
- Calculation:

Q: The bottle has been open for months. The CoA value is likely invalid due to water absorption. How do I re-assay it? A: Perform a Gravimetric Reduction Assay. This is the gold standard for verifying noble metal content.

Protocol: Gravimetric Determination of %Ir

- Weigh: Accurately weigh ~200 mg of the precursor () into a tared porcelain crucible.
- Reduction (Hydrogen Stream): Place in a tube furnace under a stream of .
- Ramp: Slowly heat to 600°C (ramp 5°C/min) to prevent rapid volatile release. Hold for 2 hours.
 - Mechanism:[1]
- Cool & Weigh: Cool under inert gas. Weigh the metallic iridium residue ().
- Calculate: .

Part 3: Reaction Troubleshooting

Q: My reaction requires anhydrous conditions (e.g., organometallic synthesis with Grignards). How do I dry the precursor without killing it? A: You cannot dry the solid. Instead, perform a Solvent Azeotropic Drying in situ.

- Dissolve the hydrate in the reaction solvent (e.g., THF, Ethanol).
- If the solvent forms an azeotrope with water (e.g., Ethanol/Benzene or Toluene), distill off a portion of the solvent to carry the water away.
- Alternatively, use a reactive scavenger like Trimethoxyorthoformate (for methanol/ethanol solutions) which consumes water chemically:

Q: I am synthesizing Vaska's Complex or an Ir(III) dimer. Does the water content matter? A: Generally, no.

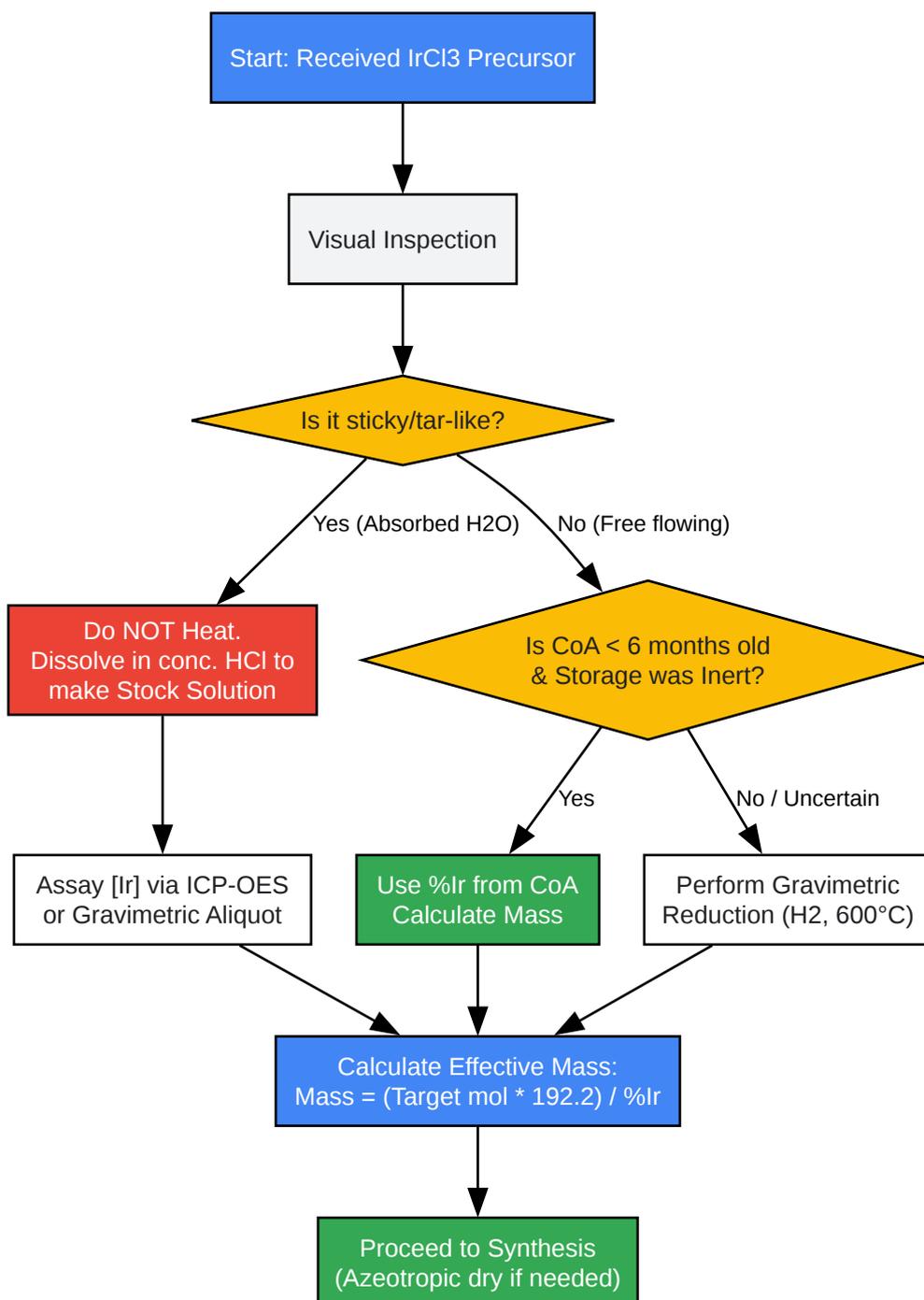
- Cyclometallation (Dimers): The standard Nonoyama method uses 2-ethoxyethanol/water mixtures. The water in the precursor is negligible compared to the solvent system.
- Vaska's Complex: The reaction is typically refluxed in DMF.[2] Small amounts of water are tolerated, though excessive water may reduce yield.

Comparison of Iridium Chloride Forms

Property	(Hydrate)	(Anhydrous)
Appearance	Dark Green / Black (Hygroscopic)	Brown / Red (Crystalline)
Solubility (Water)	Soluble	Insoluble
Solubility (Aqua Regia)	Soluble	Insoluble
Reactivity	High (Labile ligands)	Inert (Kinetic trap)
Formation Temp	< 100°C	> 200°C (Irreversible)

Part 4: Workflow Visualization

The following diagram outlines the decision logic for handling an unknown or aged bottle of Iridium(III) chloride.



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Figure 1: Decision matrix for handling hygroscopic Iridium(III) chloride precursors, prioritizing characterization over physical drying.

References

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